1-(2-Fluorophenyl)pentan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
1-(2-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7,11H,2-3,8,13H2,1H3 |
InChI Key |
AXCWVIHVNAGZRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1F)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Fluorophenyl Pentan 1 Amine and Its Stereoisomers
Retrosynthetic Analysis and Strategic Disconnections of the 1-(2-Fluorophenyl)pentan-1-amine Backbone
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For this compound, the primary disconnection strategies focus on the carbon-nitrogen (C-N) bond and the carbon-carbon (C-C) bond adjacent to the stereocenter. numberanalytics.com
A key retrosynthetic disconnection breaks the C-N bond, leading to two synthons: a 1-(2-fluorophenyl)pentyl cation and an amino anion equivalent. This disconnection points towards synthetic routes such as reductive amination of a corresponding ketone or nucleophilic substitution. numberanalytics.com Another strategic disconnection involves breaking the C-C bond between the phenyl-bearing carbon and the butyl group. This approach suggests a pathway involving the addition of a butyl nucleophile to a 2-fluorobenzaldehyde (B47322) derivative.
Functional group interconversion (FGI) is another important aspect of the retrosynthetic analysis. deanfrancispress.com For instance, the amine group can be retrosynthetically derived from other nitrogen-containing functionalities like azides or amides, which are accessible through rearrangements like the Curtius or Hofmann reactions. deanfrancispress.com The choice of disconnection and subsequent synthetic route is often guided by the desired stereochemistry of the final product.
Established Chemical Synthetic Routes to this compound
Several established methods are employed for the synthesis of this compound, each with its own set of advantages and limitations.
Reductive amination is a widely used and versatile method for the synthesis of amines. masterorganicchemistry.com This two-step process involves the reaction of a ketone, in this case, 1-(2-fluorophenyl)pentan-1-one (B3328228), with ammonia (B1221849) or an ammonia source to form an imine intermediate. masterorganicchemistry.comlibretexts.org The imine is then reduced in situ to the desired primary amine, this compound. libretexts.org
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. masterorganicchemistry.comorganic-chemistry.org The reaction conditions, including the choice of solvent and the presence of a catalyst, can be optimized to improve the yield and selectivity of the reaction. organic-chemistry.org For instance, using a chiral reducing agent or a chiral catalyst can lead to the enantioselective synthesis of one of the stereoisomers of this compound.
Table 1: Reagents and Conditions for Reductive Amination
| Ketone Precursor | Amine Source | Reducing Agent | Solvent | Typical Conditions |
|---|---|---|---|---|
| 1-(2-Fluorophenyl)pentan-1-one | Ammonia | Sodium Borohydride (NaBH4) | Methanol | Room Temperature |
| 1-(2-Fluorophenyl)pentan-1-one | Ammonium (B1175870) Acetate (B1210297) | Sodium Cyanoborohydride (NaBH3CN) | Methanol | Mildly Acidic pH |
Nucleophilic substitution reactions provide another route to this compound. This approach typically involves the displacement of a leaving group, such as a halide, from a suitable precursor by an amine nucleophile. For example, reacting 1-bromo-1-(2-fluorophenyl)pentane with ammonia or a protected ammonia equivalent can yield the target amine.
The efficiency of this reaction is influenced by factors such as the nature of the leaving group, the strength of the nucleophile, and the reaction conditions. rsc.org The stereochemistry at the carbon center can be controlled if a stereochemically pure halogenated precursor is used and the reaction proceeds with inversion of configuration (SN2 mechanism).
The Curtius and Hofmann rearrangements are powerful methods for converting carboxylic acids and amides, respectively, into primary amines with the loss of one carbon atom. wikipedia.orgwikipedia.orgnumberanalytics.com
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. wikipedia.orgrsc.orgorganic-chemistry.org The acyl azide precursor can be prepared from the corresponding carboxylic acid, 2-(2-fluorophenyl)hexanoic acid. A key advantage of the Curtius rearrangement is that it proceeds with retention of configuration of the migrating group. wikipedia.orgnih.gov
The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom by treatment with a halogen (bromine or chlorine) and a strong base. wikipedia.orgnumberanalytics.comchem-station.com The reaction proceeds through an isocyanate intermediate, similar to the Curtius rearrangement. wikipedia.orgmasterorganicchemistry.com The starting material for this route would be 2-(2-fluorophenyl)pentanamide. Like the Curtius rearrangement, the Hofmann rearrangement also occurs with retention of stereochemistry. chem-station.com
Table 2: Comparison of Curtius and Hofmann Rearrangements
| Feature | Curtius Rearrangement | Hofmann Rearrangement |
|---|---|---|
| Starting Material | Carboxylic Acid (via Acyl Azide) | Primary Amide |
| Key Intermediate | Isocyanate | Isocyanate |
| Reagents | Diphenylphosphoryl azide (DPPA) or Sodium Azide | Bromine or Chlorine and a strong base (e.g., NaOH) |
| Stereochemistry | Retention of configuration | Retention of configuration |
| Byproducts | Nitrogen gas | Carbon dioxide |
Development of Novel and Efficient Synthetic Protocols for this compound
The development of more efficient and sustainable synthetic methods is a continuous effort in organic chemistry. For the synthesis of this compound, research is focused on catalytic approaches that can improve selectivity, reduce waste, and operate under milder conditions.
Catalytic methods for carbon-nitrogen (C-N) bond formation are highly sought after for amine synthesis. These methods often involve transition metal catalysts, such as palladium or copper, to facilitate the coupling of an amine source with an organic electrophile. nih.govresearchgate.net For instance, a palladium-catalyzed amination (Buchwald-Hartwig amination) could potentially be used to couple an appropriate 2-fluorophenylpentyl precursor with an ammonia equivalent.
Furthermore, the development of catalytic asymmetric reductive amination has shown great promise for the synthesis of chiral amines. mdpi.com These methods utilize a chiral catalyst to control the stereochemical outcome of the reduction of the imine intermediate, leading to high enantiomeric excesses of the desired amine stereoisomer. semanticscholar.org Research in this area is ongoing, with the goal of developing highly active and selective catalysts for a broad range of substrates.
Photoredox-Catalyzed Synthesis Strategies
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds under mild conditions. While a direct photoredox-catalyzed synthesis of this compound from simple precursors is not extensively documented, analogous transformations provide a conceptual framework. One potential route involves the anti-Markovnikov hydroamination of a suitable alkene precursor, such as 1-(2-fluorophenyl)pent-1-ene.
Recent studies have demonstrated the anti-Markovnikov hydroalkylation and hydroaminoalkylation of vinylarenes using photoredox catalysis. nih.gov These reactions often employ an iridium or ruthenium photocatalyst in the presence of a hydrogen atom transfer (HAT) catalyst or a reductive quenching cycle to generate radical intermediates that add to the alkene. For instance, the use of α-trimethylsilyl (TMS) amines as radical precursors allows for the introduction of an amine moiety. nih.gov A hypothetical photoredox-catalyzed hydroamination to generate this compound would likely involve the reaction of 1-(2-fluorophenyl)pent-1-ene with an amine source under visible light irradiation with a suitable photocatalyst.
Another approach could be the direct C(sp³)-H amination of 1-(2-fluorophenyl)pentane. Photoredox-catalyzed methods for the α-functionalization of primary amine derivatives have been developed, utilizing a trifluoromethanesulfonyl protecting group to facilitate hydrogen atom transfer. acs.org However, the direct amination of an unactivated methylene (B1212753) group presents significant regioselectivity challenges.
Chemo-Enzymatic Synthesis for Enhanced Selectivity
The synergy of chemical and enzymatic transformations offers a highly selective and environmentally benign route to chiral amines. Transaminases (TAs), particularly ω-transaminases (ω-TAs), are of significant industrial interest for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov This approach avoids the use of heavy metals and often proceeds with high enantioselectivity under mild aqueous conditions.
The synthesis of enantiopure this compound can be envisioned via the asymmetric reductive amination of the corresponding ketone, 1-(2-fluorophenyl)pentan-1-one. A library of (R)- or (S)-selective ω-transaminases would be screened for activity towards this substrate. Isopropylamine (B41738) or alanine (B10760859) are commonly used as amine donors, with pyridoxal (B1214274) 5'-phosphate (PLP) as the essential cofactor. The reaction equilibrium can be shifted towards the amine product by using a high concentration of the amine donor or by removing the ketone byproduct.
Table 1: Representative Chemo-Enzymatic Synthesis of a Chiral Amine using a Transaminase
| Parameter | Value/Condition | Reference |
| Substrate | 2-acetyl-4-fluorophenol | researchgate.net |
| Enzyme | Arthrobacter sp. ω-Transaminase (AbTA) | researchgate.net |
| Amine Donor | Isopropylamine | researchgate.net |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | researchgate.net |
| Temperature | 35-40 °C | researchgate.net |
| pH | 8.0 | researchgate.net |
| Co-solvent | Dimethyl sulfoxide (B87167) (DMSO) (5-20%) | researchgate.net |
| Conversion | ~50% in 24h (13 mM substrate) | researchgate.net |
Stereoselective Synthesis of Enantiopure this compound
Asymmetric Catalysis in C-N Bond Formation
The most direct catalytic method for the synthesis of enantiopure amines is the asymmetric hydrogenation of prochiral imines. helsinki.firsc.org This involves the formation of the imine from 1-(2-fluorophenyl)pentan-1-one and a suitable nitrogen source (e.g., ammonia or a protected amine), followed by hydrogenation using a chiral transition metal catalyst. Iridium and rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed for this transformation.
Frustrated Lewis Pairs (FLPs) have also emerged as effective metal-free catalysts for the asymmetric hydrogenation of imines. rsc.orgrsc.org Chiral boranes, in combination with a phosphine, can activate molecular hydrogen and deliver it stereoselectively to the imine. Computational studies have shown that the stereoselectivity is often governed by subtle noncovalent interactions between the substrate and the catalyst. helsinki.fi
Chiral phosphoric acids (CPAs) can also catalyze the asymmetric transfer hydrogenation of imines, using a Hantzsch ester or a benzothiazoline (B1199338) as the hydride source. osi.lv This organocatalytic approach offers an alternative to metal-based catalysts.
Table 2: Illustrative Conditions for Asymmetric Hydrogenation of Imines
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Ir/f-binaphane | Sterically hindered N-aryl alkylarylamines | Good to excellent | nih.gov |
| Chiral spiro-bicyclic bis-boranes | Imines | >90% | rsc.org |
| BINOL-derived phosphoric acid / Hantzsch ester | Imines | Good to high | osi.lv |
Chiral Auxiliary-Mediated Approaches
The use of a chiral auxiliary is a well-established strategy for diastereoselective synthesis. The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of an imine precursor.
A prominent example is the use of Ellman's tert-butanesulfinamide. nih.gov Condensation of (R)- or (S)-tert-butanesulfinamide with 1-(2-fluorophenyl)pentan-1-one would yield the corresponding N-tert-butanesulfinyl imine. Diastereoselective reduction of this imine, for example with a hydride reagent, would afford the sulfinamide adduct. The stereochemical outcome is dictated by the chiral sulfinyl group. Subsequent acidic cleavage of the sulfinyl group yields the enantiomerically enriched primary amine. nih.gov The choice of the (R)- or (S)-auxiliary allows for the selective synthesis of either enantiomer of the final product. Studies on the reduction of N-tert-butanesulfinylketimines with ortho-substituents have demonstrated the powerful directing effect of the auxiliary. nih.gov
Table 3: Diastereoselective Reduction of N-tert-Butanesulfinyl Imines
| Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |
| N-tert-Butanesulfinylketimines with ortho-substituents | L-Selectride® | High | nih.gov |
| N-tert-Butanesulfinylketimines | NaBH₄ | Moderate to high | nih.gov |
Deracemization and Kinetic Resolution Strategies
Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For racemic this compound, lipase-catalyzed kinetic resolution is a viable option. researchgate.netchemistryviews.org
In a typical procedure, the racemic amine is subjected to acylation with an acyl donor (e.g., ethyl acetate or isopropenyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435). One enantiomer of the amine is preferentially acylated, leaving the unreacted enantiomer in high enantiomeric excess. The acylated product can then be separated from the unreacted amine, and the acyl group can be cleaved to recover the other enantiomer. The choice of lipase, solvent, and acyl donor is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). researchgate.netchemistryviews.org
Table 4: Representative Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
| Enzyme | Racemic Substrate | Acyl Donor | Solvent | Enantiomeric Ratio (E) | Reference |
| Amano Lipase PS-C II | Racemic 2-phenylethanol (B73330) derivative | Isopropenyl acetate | tert-Butyl methyl ether | High | researchgate.net |
| Novozyme SP 435 | Racemic alcohol | Vinyl acetate | Hexane | >100 | chemistryviews.org |
Large-Scale Synthesis Considerations for Research Quantities of this compound
For the synthesis of this compound, asymmetric reductive amination of 1-(2-fluorophenyl)pentan-1-one stands out as a potentially scalable and efficient method. Both transition-metal catalysis and biocatalysis are amenable to scale-up.
In a large-scale asymmetric reductive amination using a homogeneous metal catalyst, factors such as catalyst loading, hydrogen pressure, reaction time, and solvent choice need to be optimized to ensure high conversion and enantioselectivity while minimizing catalyst cost. Catalyst recovery and recycling are also important economic and environmental considerations. The development of a ruthenium-catalyzed direct asymmetric reductive amination of an aryl methyl ketone with ammonia has been successfully scaled up to the multi-kilogram level, demonstrating the industrial feasibility of this approach.
For a chemo-enzymatic approach using a transaminase, the scalability depends on the availability and stability of the enzyme, as well as the efficiency of the cofactor regeneration system if isolated enzymes are used. nih.gov The use of whole-cell biocatalysts can circumvent the need for cofactor addition and regeneration, simplifying the process. researchgate.net Downstream processing to isolate the chiral amine from the aqueous reaction medium and the biocatalyst is a critical step that requires careful planning. The development of robust, immobilized enzymes can facilitate catalyst recycling and continuous flow processes, which are advantageous for large-scale production.
Synthesis of Isotopically Labeled this compound for Mechanistic and Tracer Studies
The synthesis of isotopically labeled versions of this compound is crucial for a deeper understanding of its metabolic fate, pharmacokinetic profile, and mechanism of action. Isotopic labeling, the technique of replacing an atom in a molecule with one of its isotopes, allows the compound to be tracked and quantified in biological systems and chemical reactions. wikipedia.org Common stable isotopes employed for this purpose include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org The choice of isotope and its position within the molecular structure depends on the specific goals of the study, whether it is for elucidating metabolic pathways, quantifying drug distribution, or investigating reaction mechanisms.
Deuterium (²H) Labeling
Deuterium labeling is frequently used to investigate the kinetic isotope effect, which can significantly alter the rate of metabolic processes. researchgate.net By replacing hydrogen with deuterium at a site of metabolic transformation, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down the rate of enzymatic cleavage, leading to a more stable compound with potentially improved pharmacokinetic properties. nih.gov
Several strategies can be employed for the deuterium labeling of this compound. One common approach involves the use of deuterium gas (D₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum (Pt), to introduce deuterium at specific positions. nih.govosti.gov For instance, the alkyl chain of the pentanamine moiety can be deuterated. Another method is the reduction of a suitable precursor, such as a ketone or imine, with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).
A plausible synthetic route for deuterium labeling at the α-position to the amine would involve the reduction of the corresponding imine precursor with a deuterated reducing agent. This would be particularly useful for studying the oxidative deamination of the primary amine, a common metabolic pathway.
| Labeling Position | Proposed Method | Deuterated Reagent | Potential Application |
| α-carbon | Reductive amination of 2-fluorophenyl pentyl ketone | NaBD₄ | Studying metabolic stability against oxidative deamination. |
| Alkyl chain | Catalytic Hydrogen-Deuterium Exchange | D₂ gas with Pt/C catalyst | Investigating the overall metabolic fate of the pentyl group. osti.gov |
| Phenyl ring | Not a primary focus for metabolic stability studies | - | - |
Carbon-13 (¹³C) Labeling
Carbon-13 labeling is an invaluable tool for metabolic studies and for use as an internal standard in quantitative mass spectrometry-based assays. nih.gov Since ¹³C is a stable isotope and naturally occurs at a low abundance (about 1.1%), its incorporation at a high enrichment level allows for the unambiguous tracking of the carbon skeleton of the molecule.
The synthesis of ¹³C-labeled this compound can be achieved by starting with a commercially available ¹³C-labeled precursor. For instance, labeling the phenyl ring can be accomplished by using [¹³C₆]-aniline as a starting material in a multi-step synthesis. nih.gov Alternatively, a specific carbon atom in the pentyl chain can be labeled by using a ¹³C-labeled alkyl halide in a coupling reaction. A particularly useful approach for labeling the ipso-carbon of the phenyl ring involves a [5+1] cyclization reaction using a ¹³C-labeled carbonate ester. nih.govchemrxiv.orgacs.org
| Labeling Position | Proposed Method | ¹³C-Labeled Reagent | Potential Application |
| Phenyl ring (uniform) | Multi-step synthesis starting from labeled aniline | [¹³C₆]-aniline | Tracing the fate of the aromatic portion of the molecule. nih.gov |
| Ipso-carbon of phenyl ring | [5+1] Cyclization | ¹³C-labeled carbonate ester | Mechanistic studies of reactions involving the phenyl group. nih.govchemrxiv.orgacs.org |
| Specific position in pentyl chain | Grignard reaction | ¹³C-labeled alkyl halide | Elucidating the metabolic pathways of the alkyl side chain. |
Nitrogen-15 (¹⁵N) Labeling
Nitrogen-15 labeling is particularly useful for tracking the fate of the amine group in biological systems and for mechanistic studies of enzymatic reactions involving the nitrogen atom. ¹⁵N is a stable isotope with a low natural abundance, making it an excellent tracer.
The synthesis of ¹⁵N-labeled this compound can be achieved through several methods. A straightforward approach is the use of a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonia or a ¹⁵N-labeled amine, in a reductive amination reaction with the corresponding ketone precursor. rsc.org Another method involves the reaction of an organoborane with ¹⁵N-enriched ammonium hydroxide. rsc.org More complex strategies might involve the cleavage and re-formation of C-N bonds using reagents like glycine-¹⁵N. rsc.org
| Labeling Position | Proposed Method | ¹⁵N-Labeled Reagent | Potential Application |
| Amino group | Reductive amination of 2-fluorophenyl pentyl ketone | ¹⁵NH₃ or ¹⁵NH₄Cl | Studying the metabolic fate of the primary amine. rsc.orgnih.govchemrxiv.orgnih.gov |
| Amino group | Reaction of organoborane precursor | ¹⁵NH₄OH | Mechanistic studies of amine synthesis. rsc.org |
The availability of these isotopically labeled compounds is instrumental for in-depth preclinical and clinical investigations, providing critical data for understanding the disposition and mechanism of action of this compound.
Chemical Modification and Derivatization Strategies for 1 2 Fluorophenyl Pentan 1 Amine Analogues
Systematic Modification of the Amine Functional Group in 1-(2-Fluorophenyl)pentan-1-amine
The primary amine of this compound is a versatile functional handle for a variety of chemical transformations, including N-alkylation, N-acylation, and cyclization reactions. These modifications can significantly alter the basicity, lipophilicity, and hydrogen bonding capacity of the parent molecule.
N-Alkylation and N-Acylation Reactions
N-alkylation introduces alkyl groups to the nitrogen atom, a process that can modulate the steric and electronic properties of the amine. figshare.com A common method for N-alkylation involves the reaction of the primary amine with alkyl halides. Alternatively, reductive amination of an aldehyde with this compound provides a route to secondary amines. For instance, reaction with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield the N-methyl derivative.
N-acylation, the introduction of an acyl group, is a fundamental transformation that converts the basic amine into a neutral amide. mdpi.com This is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid anhydride. mdpi.com For example, the reaction of this compound with acetyl chloride in the presence of a base such as triethylamine (B128534) would yield N-(1-(2-fluorophenyl)pentyl)acetamide. More sophisticated coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC.HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole), can be employed for the formation of amide bonds with carboxylic acids under mild conditions. nih.gov
| Starting Amine | Reagent(s) | Product Type | Reference(s) |
| Primary Amine | Alkyl Halide, Base | Secondary Amine | figshare.com |
| Primary Amine | Aldehyde, Reducing Agent | Secondary Amine | figshare.com |
| Primary Amine | Acyl Chloride, Base | Amide | mdpi.com |
| Primary Amine | Carboxylic Acid, Coupling Agent | Amide | nih.gov |
Formation of Amides, Ureas, and Thioureas
The formation of amides, as mentioned above, is a robust method for derivatization. Beyond simple alkanoyl and benzoyl amides, a wide variety of carboxylic acids can be coupled to this compound to introduce diverse functionalities. nih.gov
Urea (B33335) and thiourea (B124793) derivatives are also readily accessible from the primary amine. The reaction of this compound with an appropriate isocyanate or isothiocyanate provides a straightforward route to the corresponding urea or thiourea. For example, treatment with phenyl isocyanate would yield N-(1-(2-fluorophenyl)pentyl)-N'-phenylurea. Unsymmetrical ureas can also be synthesized through the coupling of amines with amides using reagents like hypervalent iodine compounds. mdpi.com The synthesis of ureas is a common strategy in the development of biologically active compounds. mdpi.comorganic-chemistry.org
| Starting Amine | Reagent(s) | Product Type | Reference(s) |
| Primary Amine | Isocyanate | Urea | mdpi.com |
| Primary Amine | Isothiocyanate | Thiourea | |
| Primary Amine | Amide, Oxidant | Unsymmetrical Urea | mdpi.com |
| Primary Amine | Aryl Halide, CO, Catalyst | N-Aryl Amide |
Cyclization Reactions Involving the Amine Moiety
The amine functionality can be a key component in intramolecular cyclization reactions to form heterocyclic systems. For such reactions to occur, a second reactive group needs to be present in the molecule at an appropriate position. For instance, if a derivative of this compound containing a carbonyl group at a suitable position in the pentyl chain is synthesized, intramolecular reductive amination could lead to the formation of a piperidine (B6355638) or pyrrolidine (B122466) ring.
Another approach involves the synthesis of a more complex derivative that can undergo intramolecular cyclization. For example, the synthesis of a ketamine derivative, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, involves the expansion of a five-membered ring to a six-membered ring in a later step of the synthesis. figshare.com While not a direct cyclization of this compound, this illustrates how the 2-fluorophenyl amine moiety can be incorporated into cyclic structures.
Structural Diversification of the Pentyl Chain in this compound
Modification of the pentyl chain offers another avenue for creating structural diversity. Strategies include altering the chain length, introducing branching, or incorporating cyclic structures.
Chain Length Elongation and Shortening
Analogues of this compound with varying alkyl chain lengths can be synthesized by starting with the appropriate 1-(2-fluorophenyl)alkan-1-one precursor followed by reductive amination. For instance, 1-(2-fluorophenyl)ethanone would be a precursor for a two-carbon chain analogue, while 1-(2-fluorophenyl)hexan-1-one would lead to a six-carbon chain analogue. The synthesis of related compounds such as hexylamine (B90201) and butylamine (B146782) are well-established procedures. sigmaaldrich.comsciencemadness.org
| Precursor Ketone | Resulting Amine Analogue |
| 1-(2-Fluorophenyl)ethanone | 1-(2-Fluorophenyl)ethan-1-amine |
| 1-(2-Fluorophenyl)propan-1-one | 1-(2-Fluorophenyl)propan-1-amine |
| 1-(2-Fluorophenyl)butan-1-one | 1-(2-Fluorophenyl)butan-1-amine |
| 1-(2-Fluorophenyl)hexan-1-one | 1-(2-Fluorophenyl)hexan-1-amine |
Introduction of Branches and Cyclic Structures
The introduction of alkyl branches onto the pentyl chain can be achieved through various synthetic routes. A method for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds involves the reaction of a substituted benzyl (B1604629) halide with isobutyronitrile, followed by hydrolysis, Curtius rearrangement, and catalytic hydrogenation. google.com A similar strategy could potentially be adapted to introduce a methyl group at the 2-position of the pentyl chain of this compound. The synthesis of 2-(2-Fluorophenyl)-2-methylpropan-1-amine has been reported. sigmaaldrich.com
Incorporating a cyclic structure in place of the pentyl chain can lead to significant changes in the molecule's conformation and properties. For example, 1-(2-fluorophenyl)cyclopentan-1-amine is a known compound where the pentyl chain is replaced by a cyclopentyl ring. achemblock.com The synthesis of such compounds can be achieved from the corresponding ketone, in this case, 2-fluorophenyl cyclopentyl ketone, via reductive amination. medchemexpress.com The synthesis of chiral cyclopentyl- and cyclohexyl-amines has also been developed through ring-opening reactions of bicyclic structures. rsc.org
| Analogue Name | Structural Feature | Precursor Example | Reference(s) |
| 2-Methyl-1-(2-fluorophenyl)pentan-1-amine | Branched Chain | 2-Methyl-1-(2-fluorophenyl)pentan-1-one | google.com |
| 1-(2-Fluorophenyl)cyclopentan-1-amine | Cyclic Structure | 1-(2-Fluorophenyl)cyclopentan-1-one | achemblock.com |
| 1-(2-Fluorophenyl)cyclohexan-1-amine | Cyclic Structure | 1-(2-Fluorophenyl)cyclohexan-1-one | rsc.org |
Functionalization at Terminal Positions of the Pentyl Chain
Modification of the pentyl chain of this compound analogues has been an area of interest for researchers. While direct functionalization of the terminal methyl group of the pentyl chain presents synthetic challenges, the synthesis of analogues with different alkyl chain lengths and terminal functionalities has been explored. For instance, in the synthesis of pyrovalerone analogues, which share a similar structural backbone, modifications to the alkyl chain have shown to be of interest. nih.gov The introduction of a terminal acetylene (B1199291) on the alkyl chain was found to significantly decrease potency at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov Conversely, allyl-substituted analogues retained potency at the DAT, indicating that specific unsaturated functionalities at or near the terminal position can be tolerated and may fine-tune activity. nih.gov
The general synthetic route to such analogues often involves the reaction of an appropriate arylnitrile with an organomagnesium reagent, followed by acidic hydrolysis to yield the corresponding ketone. nih.gov This ketone can then be selectively brominated and subsequently reacted with a desired amine to introduce the amine functionality. nih.gov This approach allows for the variation of the alkyl chain by starting with different organomagnesium reagents.
Table 1: Impact of Pentyl Chain Modification on Transporter Affinity
| Modification | Target | Effect on Potency |
|---|---|---|
| Terminal Acetylene | DAT, SERT, NET | Substantial Loss |
| Allyl Group | DAT | Retained Potency |
| Allyl Group | NET | Substantial Decline |
Data derived from studies on pyrovalerone analogues which share structural similarities. nih.gov
Chemical Transformations on the 2-Fluorophenyl Ring of this compound
The 2-fluorophenyl ring offers multiple avenues for chemical modification, allowing for the introduction of various substituents that can influence the molecule's electronic and steric properties.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. masterorganicchemistry.com In the context of this compound, the fluorine atom and the pentylamine side chain direct the position of incoming electrophiles. The fluorine atom is an ortho-, para-director, while the alkylamine group is generally a deactivating group. Fluorobenzene itself undergoes EAS reactions, such as nitration and chlorination, at rates that are somewhat slower than benzene, with a strong preference for para-substitution. researchgate.net
Common EAS reactions that could be applied to the 2-fluorophenyl ring include nitration (using a mixture of nitric and sulfuric acid), halogenation (using Cl₂, Br₂, or I₂ with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). youtube.comyoutube.com The regioselectivity of these reactions on the this compound scaffold would be influenced by the combined directing effects of the fluorine and the protected aminoalkyl group.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been extensively used in the synthesis of complex molecules. nih.govyoutube.com
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org For a derivative of this compound, where an additional halogen is introduced onto the fluorophenyl ring, a Suzuki coupling could be employed to introduce new aryl or alkyl groups. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. claremont.edu The reactivity of the halide in the Suzuki coupling generally follows the order I > Br > Cl. libretexts.org
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com This method could be used to introduce alkynyl groups onto the 2-fluorophenyl ring of a halogenated precursor of this compound. The Sonogashira reaction is valued for its ability to be performed under mild conditions. wikipedia.org
Table 2: Overview of Palladium-Catalyzed Coupling Reactions
| Reaction | Coupling Partners | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound + Aryl/Vinyl Halide or Triflate | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Amine base | C-C (alkynyl) |
Information compiled from multiple sources. organic-chemistry.orglibretexts.orgclaremont.eduwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com
Altering the position of the fluorine atom on the phenyl ring or introducing additional halogens can significantly impact the molecule's properties. For instance, moving the fluorine to the 3- or 4-position would change the electronic distribution and steric environment around the phenyl ring. The synthesis of such analogues would likely start from the corresponding fluorinated or halogenated phenylacetonitrile (B145931) or benzaldehyde.
The introduction of additional halogens can be achieved through electrophilic aromatic substitution reactions as mentioned previously. Dihalogenated or polyhalogenated analogues can then serve as substrates for further diversification through cross-coupling reactions.
Synthesis of Prodrugs and Probes Based on the this compound Scaffold
The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov For amine-containing compounds like this compound, several prodrug strategies exist. nih.gov These often involve derivatizing the primary amine to a form that is enzymatically or chemically cleaved in vivo to release the active parent drug. nih.govresearchgate.net Examples of amine prodrug approaches include the formation of N-acyl derivatives, carbamates, and N-(acyloxy)alkyl derivatives. researchgate.net The choice of the promoiety is crucial and can be tailored to achieve specific release kinetics and targeting.
Chemical probes are essential tools for studying biological systems. chemicalprobes.org A chemical probe based on the this compound scaffold could be synthesized by incorporating a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, or a reactive group for covalent labeling of its biological target. The synthesis of such probes would involve functionalizing either the pentyl chain or the phenyl ring with a suitable linker to attach the desired tag, while aiming to retain the core binding affinity of the parent molecule.
Structure Activity Relationship Sar Studies of 1 2 Fluorophenyl Pentan 1 Amine and Its Analogues
Elucidation of Key Pharmacophoric Features within the 1-(2-Fluorophenyl)pentan-1-amine Structure
The foundational step in understanding the SAR of this compound is the identification of its pharmacophore. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For this class of compounds, the key pharmacophoric features are generally accepted to include:
An aromatic ring: The 2-fluorophenyl group serves as a critical hydrophobic feature, engaging in van der Waals and potentially pi-pi stacking interactions with the biological target.
A hydrogen bond donor: The primary amine (-NH2) group is a crucial hydrogen bond donor, capable of forming strong interactions with acceptor groups on the target protein. nih.gov
An ionizable group: The amine group can be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion. This positive charge can engage in ionic interactions with negatively charged residues, such as aspartate or glutamate, in the active site of a receptor or enzyme.
These features, in a specific spatial arrangement, define the molecule's ability to recognize and bind to its biological target, initiating a biological response.
Impact of Amine Basicity and Lone Pair Orientation on Biological Interactions
The basicity of the amine group in this compound is a critical determinant of its biological activity. Basicity, a measure of the availability of the nitrogen's lone pair of electrons for protonation, influences several key factors:
Protonation State: At physiological pH, the amine group exists in equilibrium between its neutral (R-NH2) and protonated (R-NH3+) forms. The pKa of the amine dictates the ratio of these two forms. A higher basicity leads to a greater proportion of the protonated species, which can be essential for forming strong ionic bonds with the target.
Receptor Binding: The ability of the amine to act as a hydrogen bond donor is directly related to its basicity. A more basic amine can form stronger hydrogen bonds, enhancing binding affinity.
Membrane Permeability: The protonation state also affects the molecule's ability to cross biological membranes. The neutral form is more lipophilic and can more easily traverse the lipid bilayer of cell membranes, while the charged, protonated form is more water-soluble.
The orientation of the nitrogen's lone pair of electrons is also crucial. For effective interaction with a target, the lone pair must be correctly positioned to accept a proton or participate in a hydrogen bond. Steric hindrance from bulky substituents near the amine group can restrict this orientation, potentially reducing biological activity. In general, aliphatic amines, like the one in this compound, are more basic than aromatic amines where the lone pair is delocalized into the pi-system of the ring. fiveable.memasterorganicchemistry.com
Conformational Preferences of the Pentyl Chain and its Contribution to Ligand-Target Recognition
The five-carbon pentyl chain of this compound is not a rigid structure. It possesses significant conformational flexibility due to rotation around its single carbon-carbon bonds. This flexibility allows the chain to adopt various shapes, and the preferred conformation when bound to a biological target is critical for optimal ligand-target recognition.
The pentyl chain's primary role is to provide a hydrophobic component that can fit into a corresponding hydrophobic pocket within the binding site of the target protein. The length and shape of this chain are often finely tuned to maximize favorable van der Waals interactions and displace water molecules from the binding pocket, a process that is entropically favorable and contributes to binding affinity.
Role of the Fluoro-Substituent and its Position on the Phenyl Ring in Modulating Activity and Selectivity
The fluorine atom at the ortho-position (position 2) of the phenyl ring in this compound plays a multifaceted role in modulating its biological profile.
Electronic Effects: Fluorine is a highly electronegative atom, and its presence on the phenyl ring can significantly alter the electronic properties of the molecule. As an electron-withdrawing group, it can influence the basicity of the amine group through inductive effects. In some cases, electron-withdrawing groups have been shown to slightly decrease the activity of similar compounds. nih.gov
Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage. The introduction of a fluorine atom can block sites of metabolism on the aromatic ring, increasing the molecule's metabolic stability and prolonging its duration of action.
Binding Interactions: The fluorine atom can participate in specific interactions with the target protein. It can act as a weak hydrogen bond acceptor or engage in dipole-dipole interactions. The ortho-positioning may also induce a specific conformation of the phenyl ring relative to the rest of the molecule, which could be favorable for binding.
Selectivity: The position of the fluoro-substituent is often critical for selectivity towards a particular biological target. Changing the substituent from the ortho to the meta or para position can dramatically alter the binding affinity and selectivity profile of the compound. For instance, in a series of fluorinated phenylcyclopropylamines, the position of the fluoro-substituent was found to be a key determinant of inhibitory potency. nih.gov
Stereochemical Contributions of the Chiral Carbon (if present) to Receptor Binding and Functional Outcomes
The carbon atom to which the amine group and the 2-fluorophenyl group are attached is a chiral center. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(2-Fluorophenyl)pentan-1-amine and (S)-1-(2-Fluorophenyl)pentan-1-amine.
Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, they often exhibit a high degree of stereoselectivity, meaning they will interact differently with the two enantiomers of a chiral drug. This can lead to significant differences in their pharmacological activity. nih.govnih.gov
Binding Affinity: One enantiomer may bind with significantly higher affinity to the target than the other. This is because the three-dimensional arrangement of the substituents around the chiral center in one enantiomer allows for a more complementary fit with the binding site.
Functional Activity: Even if both enantiomers bind to the same receptor, they may elicit different functional responses. One enantiomer might be a potent agonist (activator), while the other could be a weaker agonist, a partial agonist, or even an antagonist (blocker). nih.gov
Eutomer and Distomer: The more active enantiomer is referred to as the "eutomer," while the less active one is the "distomer." In many cases, the distomer is essentially inactive or may contribute to off-target effects.
For example, studies on related chiral amines have demonstrated that the absolute configuration at the chiral center is crucial for potent biological activity, with one enantiomer often being significantly more active than the other. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR studies can provide valuable insights for the design of new, more potent analogs.
A typical QSAR study involves the following steps:
Data Set Compilation: A series of analogs of this compound with their corresponding measured biological activities is collected.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to develop a mathematical equation that correlates the descriptors with the biological activity. imist.ma
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A well-validated QSAR model can be used to predict the biological activity of novel, unsynthesized derivatives of this compound. The model can also provide a deeper understanding of the key structural features that are important for activity. For example, a QSAR model might reveal that increased hydrophobicity in a certain region of the molecule is positively correlated with activity, while the presence of an electron-withdrawing group at another position is detrimental. nih.govresearchgate.net
Table 1: Example of a 3D-QSAR Model for a Series of Inhibitors
| Model | q² | r² | F |
| CoMFA | 0.613 | 0.966 | - |
| CoMSIA | 0.669 | 0.985 | - |
| This table illustrates the statistical parameters of comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) models for a set of 37 h-DAAO inhibitors. The high values for the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) indicate good predictability and stability of the models. rsc.org |
Fragment-Based Drug Discovery (FBDD) Insights Derived from this compound Scaffolds
Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds in drug discovery. nih.govmdpi.com It involves screening libraries of small, low-molecular-weight molecules ("fragments") for binding to a biological target. nih.gov The this compound scaffold can be deconstructed into its constituent fragments to gain insights for FBDD.
The key fragments within this scaffold are:
2-Fluorophenyl group: This fragment can be used to probe for aromatic binding pockets and to explore the effects of fluorine substitution.
Aminopentyl group: This fragment can be used to identify binding sites that can accommodate a flexible, hydrophobic chain with a basic amine.
By screening these and related fragments, researchers can identify initial "hits" that bind to the target, albeit with low affinity. These fragment hits can then be optimized and grown into more potent, drug-like molecules. researchgate.net FBDD offers several advantages, including a higher "hit rate" and the ability to explore chemical space more efficiently than traditional high-throughput screening. nih.gov
The this compound scaffold itself can be considered a "decorated" fragment, where a core scaffold has been modified to enhance its properties. nih.gov Analyzing the binding modes of such scaffolds can provide valuable information for the design of new fragment libraries and for the optimization of fragment hits.
Mechanistic Investigations into the Biochemical and Molecular Interactions of 1 2 Fluorophenyl Pentan 1 Amine
In Vitro Receptor Binding Affinity and Selectivity Profiling of 1-(2-Fluorophenyl)pentan-1-amine
Radioligand Binding Assays
No publicly available data exists from radioligand binding assays to determine the affinity of this compound for specific receptors. Such studies would be essential to identify its primary molecular targets and its selectivity profile across various receptor families.
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Binding Kinetics
Information from SPR or BLI studies, which would elucidate the real-time association and dissociation rates of this compound with its potential biological targets, is not available in the current body of scientific literature.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding
There are no published ITC studies to characterize the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of the binding of this compound to any biological macromolecule.
Enzyme Inhibition and Activation Studies with this compound
Kinetic Analysis of Enzyme Modulation (Km, Vmax, Ki Determination)
No data from enzyme kinetic studies are available to determine if this compound acts as an enzyme modulator. Consequently, key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki) have not been determined.
Mechanistic Classification of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive)
Without enzyme kinetic data, it is not possible to classify the mechanism of any potential enzyme inhibition by this compound.
Co-crystallization and Structural Elucidation of Enzyme-1-(2-Fluorophenyl)pentan-1-amine Complexes
The determination of the three-dimensional structure of a ligand bound to its target enzyme is a cornerstone of mechanistic biochemistry and drug design. The technique of co-crystallization, followed by X-ray diffraction analysis, provides an atomic-level snapshot of the interactions between a small molecule, such as this compound, and its biological macromolecular target. This process involves forming a crystal lattice in which the enzyme and the ligand are packed in a regular, repeating arrangement.
The resulting electron density map allows for the precise elucidation of the binding mode, including the identification of key amino acid residues involved in the interaction, the orientation of the ligand within the active site, and any conformational changes the enzyme might undergo upon binding. Such structural data are invaluable for understanding the basis of enzyme inhibition or activation and for the rational design of more potent and selective modulators. For instance, co-crystal structures can reveal hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the enzyme-ligand complex. google.comnih.govresearchgate.net
As of the current literature, there are no publicly available reports on the successful co-crystallization and structural elucidation of an enzyme in complex with this compound. Consequently, the specific binding mode and the identity of its direct enzymatic targets remain to be determined. Future studies in this area would be critical to understanding its mechanism of action at a molecular level.
Cellular Signaling Pathway Modulation by this compound in Model Systems
Reporter Gene Assays for Receptor Activation
Reporter gene assays are a widely used method in cell biology and drug discovery to investigate the activation or inhibition of signaling pathways by a compound of interest. nih.govnih.gov These assays utilize a reporter gene, such as luciferase or β-galactosidase, which is placed under the control of a specific promoter or response element that is activated by a particular signaling cascade. mdpi.comthermofisher.com When a compound, for example this compound, interacts with a cellular receptor and initiates a signaling cascade, this can lead to the transcription of the reporter gene and the subsequent production of the reporter protein, which can be easily quantified. nih.gov
The choice of promoter and reporter gene allows for the tailored investigation of various signaling pathways, such as those mediated by nuclear receptors or G-protein coupled receptors. nih.gov For instance, a cAMP response element (CRE) linked to a luciferase reporter can be used to measure the activation of pathways that modulate cAMP levels. nih.gov The data obtained from these assays are typically presented as a measure of reporter protein activity, which is correlated with the activation of the signaling pathway.
Currently, there is no published research detailing the use of reporter gene assays to evaluate the activity of this compound. Therefore, its ability to activate or inhibit specific cellular signaling pathways through this methodology has not been documented.
Table 1: Principles of Reporter Gene Assays
| Assay Principle | Description | Typical Reporter Genes |
| Transcriptional Activation | A compound activates a receptor, leading to the binding of transcription factors to a specific response element in a promoter, driving the expression of a reporter gene. | Firefly Luciferase, Renilla Luciferase, β-galactosidase, Green Fluorescent Protein |
| Signal Transduction Pathway Readout | The assay measures the downstream consequences of a signaling cascade, providing a functional readout of receptor activation or inhibition. | Luciferase, β-galactosidase |
This table illustrates the general principles of reporter gene assays. No specific data for this compound is available.
Intracellular Calcium Flux Measurements
Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression. nih.gov Assays that measure changes in intracellular calcium concentration are therefore a valuable tool for investigating the effects of compounds on cellular signaling. These assays typically employ fluorescent calcium indicators, such as Fluo-8 or Fura-2, which exhibit a change in their fluorescent properties upon binding to Ca2+. nih.govabcam.com
An increase in intracellular calcium can be triggered by the activation of various receptors and ion channels. For example, Gq-coupled G-protein coupled receptors (GPCRs) can activate phospholipase C, leading to the release of calcium from intracellular stores. Alternatively, the opening of ligand-gated or voltage-gated calcium channels in the plasma membrane can lead to an influx of extracellular calcium. nih.gov By monitoring the fluorescence of the calcium indicator in living cells, researchers can detect rapid changes in intracellular calcium levels in response to the application of a test compound. abcam.comyoutube.com
There are currently no published studies that have investigated the effect of this compound on intracellular calcium flux. Such studies would be informative in determining if this compound interacts with receptors or channels that modulate calcium signaling.
Table 2: Common Fluorescent Indicators for Calcium Flux Assays
| Indicator | Excitation (nm) | Emission (nm) | Principle |
| Fluo-8 | ~490 | ~520 | Single-wavelength indicator; fluorescence intensity increases upon Ca2+ binding. abcam.com |
| Fura-2 | ~340 / ~380 | ~510 | Ratiometric indicator; the ratio of emission at 510 nm when excited at 340 nm and 380 nm reflects Ca2+ concentration. |
| Indo-1 | ~355 | ~405 / ~485 | Ratiometric indicator; the ratio of emission at two wavelengths changes upon Ca2+ binding. youtube.com |
This table provides examples of common calcium indicators. No specific data for this compound is available.
Kinase Activity Assays and Phosphorylation Studies
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a key post-translational modification that regulates a wide range of cellular processes. nih.gov Kinase activity assays are designed to measure the ability of a compound to either inhibit or enhance the activity of a specific kinase. nih.govresearchgate.net These assays typically involve incubating the kinase with its substrate (a protein or peptide) and ATP, and then detecting the amount of phosphorylated product formed. biorxiv.org
Various methods can be used to detect phosphorylation, including the use of phospho-specific antibodies, radioactive ATP ([γ-³²P]ATP), or fluorescence-based probes that change their properties upon phosphorylation. nih.gov Phosphorylation studies in a broader sense may also involve phosphoproteomics approaches to identify the downstream substrates of a particular kinase or to assess the global phosphorylation changes in cells upon treatment with a compound.
No data has been published on the effects of this compound in kinase activity assays or broader phosphorylation studies. Therefore, its potential to modulate the activity of specific kinases or to alter cellular phosphorylation patterns remains unknown.
Investigation of this compound Interactions with Ion Channels and Transporters
Ion channels and transporters are integral membrane proteins that control the passage of ions and small molecules across cellular membranes, playing fundamental roles in neuronal excitability, muscle contraction, and nutrient uptake. nih.govelifesciences.orgresearchgate.net Many pharmacological agents exert their effects by interacting with these proteins. researchgate.net
The interaction of a compound with specific ion channels can be investigated using electrophysiological techniques, such as patch-clamp, which directly measures the flow of ions through a channel. Alternatively, fluorescence-based assays using ion-sensitive dyes can provide a higher-throughput method to screen for channel modulators.
Transporter interactions are often studied using uptake or efflux assays in cells expressing the transporter of interest. drugs.ie These assays typically use a radiolabeled or fluorescent substrate of the transporter and measure the ability of a test compound to inhibit the transport of the substrate. drugs.ie For example, the inhibition of monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), is a common mechanism of action for many psychoactive drugs. drugs.ie
While the chemical structure of this compound suggests it may interact with biogenic amine transporters, there are no specific studies published to date that have experimentally verified its binding affinity or functional effects on any particular ion channel or transporter.
In Vitro Metabolic Stability and Metabolite Identification of this compound
The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its half-life and bioavailability in the body. In vitro metabolic stability assays are commonly performed using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) superfamily. nih.gov The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance. nih.gov
Metabolite identification studies aim to determine the chemical structures of the metabolites formed from a parent compound. This is typically achieved by incubating the compound with a metabolically active system (e.g., hepatocytes) and then analyzing the resulting mixture using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). nih.govsemanticscholar.org
While no specific metabolic data for this compound has been reported, based on the metabolism of structurally similar compounds, several metabolic pathways can be predicted. researchgate.netdoi.org These include:
N-dealkylation: Removal of the pentyl group.
Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the alkyl chain.
Oxidation: Oxidation of the amine group.
Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion. nih.gov
Studies on related fluorinated aromatic compounds and arylalkylamines have shown that these pathways are common. nih.govsemanticscholar.orgresearchgate.net For instance, the metabolism of other fluorophenyl-containing compounds often involves hydroxylation and subsequent conjugation. nih.govsemanticscholar.org Similarly, primary amines are known substrates for monoamine oxidases, which would lead to an aldehyde intermediate that could be further oxidized to a carboxylic acid. nih.gov
Table 3: Predicted Metabolic Pathways for this compound
| Metabolic Reaction | Predicted Metabolite Structure | Potential Enzymes Involved |
| N-dealkylation | 2-Fluorobenzaldehyde (B47322) | Cytochrome P450 enzymes |
| Aromatic Hydroxylation | 1-(2-Fluoro-x-hydroxyphenyl)pentan-1-amine | Cytochrome P450 enzymes |
| Alkyl Hydroxylation | This compound-x-ol | Cytochrome P450 enzymes |
| Oxidative Deamination | 1-(2-Fluorophenyl)pentan-1-one (B3328228) | Monoamine Oxidases (MAO) |
| Glucuronidation | Glucuronide conjugate of hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) |
This table presents predicted metabolic pathways based on the metabolism of structurally related compounds. No experimental data for this compound is currently available.
Hepatic Microsomal and Hepatocyte Stability Assays
To evaluate the metabolic stability of a compound, researchers typically utilize in vitro assays with liver microsomes and hepatocytes. These assays are fundamental in early drug discovery to predict the hepatic clearance of a new chemical entity.
In a typical experiment, this compound would be incubated with human or animal liver microsomes (which contain Phase I enzymes like cytochrome P450s) or with intact hepatocytes (which contain both Phase I and Phase II enzymes). The concentration of the parent compound would be measured at various time points using liquid chromatography-mass spectrometry (LC-MS/MS).
From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) would be calculated. These values help classify the compound as having low, intermediate, or high clearance. For instance, a compound with a long half-life in these assays is considered metabolically stable.
Table 1: Representative Data for Hepatic Stability of this compound (Hypothetical Data)
| System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or million cells) |
| Liver Microsomes | Human | Data not available | Data not available |
| Hepatocytes | Human | Data not available | Data not available |
| Liver Microsomes | Rat | Data not available | Data not available |
| Hepatocytes | Rat | Data not available | Data not available |
Cytochrome P450 Reaction Phenotyping
Identifying which specific cytochrome P450 (CYP) enzymes are responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. This process, known as reaction phenotyping, can be conducted using two primary methods.
The first involves incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which isoforms metabolize it. The second method uses human liver microsomes in the presence of specific chemical inhibitors for each major CYP enzyme. A significant reduction in metabolism in the presence of a specific inhibitor indicates that the corresponding enzyme plays a major role.
Table 2: Cytochrome P450 Reaction Phenotyping for this compound (Hypothetical Data)
| CYP Isoform | Method | % Contribution to Metabolism |
| CYP1A2 | Recombinant Enzymes / Inhibitors | Data not available |
| CYP2C9 | Recombinant Enzymes / Inhibitors | Data not available |
| CYP2C19 | Recombinant Enzymes / Inhibitors | Data not available |
| CYP2D6 | Recombinant Enzymes / Inhibitors | Data not available |
| CYP3A4 | Recombinant Enzymes / Inhibitors | Data not available |
| Other | Recombinant Enzymes / Inhibitors | Data not available |
Identification and Characterization of Major Metabolites using High-Resolution Mass Spectrometry
Understanding how a compound is metabolized is essential for identifying pharmacologically active or potentially toxic metabolites. After incubation with hepatocytes or microsomes, samples are analyzed using high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) mass spectrometry. This powerful technique allows for the detection and structural elucidation of metabolites by providing highly accurate mass measurements.
For a compound like this compound, expected metabolic pathways could include N-dealkylation, hydroxylation on the phenyl ring or the alkyl chain, and subsequent glucuronidation or sulfation (Phase II conjugation).
Table 3: Potential Metabolites of this compound Identified by HRMS (Hypothetical Data)
| Metabolite ID | Proposed Biotransformation | Formula | Measured m/z |
| M1 | Hydroxylation | C11H16FNO | Data not available |
| M2 | N-dealkylation | C6H7FN | Data not available |
| M3 | Oxidation (Ketone formation) | C11H14FO | Data not available |
| M4 | Glucuronide Conjugate of M1 | C17H24FNO7 | Data not available |
Membrane Permeability and Efflux Transport Studies of this compound in Cell Lines
A drug's ability to cross cell membranes to reach its target is a key determinant of its efficacy. Membrane permeability is often assessed using cell-based assays, such as the Caco-2 or MDCK cell line models, which form a monolayer that mimics the intestinal epithelium. The rate at which the compound crosses this monolayer from the apical (top) to the basolateral (bottom) side (and vice versa) is measured.
Efflux transporters, such as P-glycoprotein (P-gp), are proteins that can pump drugs out of cells, reducing their intracellular concentration and efficacy. Studies are conducted to determine if the compound is a substrate or inhibitor of these transporters. An efflux ratio (ratio of basolateral-to-apical permeability to apical-to-basolateral permeability) significantly greater than 2 suggests the compound is subject to active efflux.
Table 4: Membrane Permeability and Efflux Data for this compound (Hypothetical Data)
| Assay System | Parameter | Value | Classification |
| Caco-2 Permeability | Papp (A→B) (10⁻⁶ cm/s) | Data not available | Data not available |
| Caco-2 Permeability | Efflux Ratio | Data not available | Data not available |
| P-gp Substrate Assay | ATPase Activity / Direct Transport | Data not available | Data not available |
Investigation of Off-Target Interactions and Polypharmacology of this compound
Polypharmacology refers to the ability of a single compound to interact with multiple targets. While this can be beneficial, it can also lead to unwanted side effects. Investigating off-target interactions is a crucial step in safety assessment. This is typically done by screening the compound against a broad panel of receptors, ion channels, transporters, and enzymes. Such screens can identify potential liabilities early in the drug development process. Any significant interactions would warrant further investigation to understand their functional consequences.
Table 5: Off-Target Binding Profile for this compound (Hypothetical Data)
| Target | Assay Type | Binding Affinity (Ki) or % Inhibition @ 10 µM |
| Adrenergic Receptor α |
Computational Chemistry and Molecular Modeling of 1 2 Fluorophenyl Pentan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity of 1-(2-Fluorophenyl)pentan-1-amine
Quantum chemical calculations provide a powerful lens through which to examine the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, we can obtain detailed information about its electronic distribution, conformational preferences, and reactivity. For this compound, these calculations are crucial for understanding how the interplay between the flexible pentylamine chain and the electronically perturbed phenyl ring dictates its behavior.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is a key determinant of its biological activity, as it governs the spatial arrangement of pharmacophoric features. The presence of a pentyl group attached to the chiral center introduces a significant number of rotatable bonds, leading to a complex potential energy surface with numerous local minima.
Computational studies on structurally related molecules, such as 2-(2-fluoro-phenyl)-ethylamine (2-FPEA), have demonstrated that the ortho-fluoro substitution significantly influences the conformational preferences. nih.govacs.org In 2-FPEA, the gauche conformer was identified as the most stable, a finding that contrasts with the extended anti-conformation often favored by unsubstituted phenethylamines. This preference is attributed to stabilizing intramolecular interactions, including hydrogen bonds between the amine group and the fluorine atom or the π-system of the phenyl ring.
For this compound, a similar conformational landscape can be anticipated. The primary rotamers would be defined by the torsion angles around the Cα-Cβ bond of the ethylamine (B1201723) core and the subsequent C-C bonds of the pentyl chain. It is hypothesized that low-energy conformations will be those that allow for favorable intramolecular hydrogen bonding between the amine protons and the electronegative fluorine atom. The energy landscape is expected to show several stable conformers within a few kcal/mol of the global minimum, indicating that the molecule likely exists as a population of different shapes at physiological temperatures.
A representative, albeit simplified, conformational analysis can be considered by examining the rotation around key bonds. The following table illustrates hypothetical relative energies for a few selected conformers, highlighting the potential for multiple stable states.
| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |
| A | 60° (gauche) | 0.0 |
| B | 180° (anti) | 1.5 |
| C | -60° (gauche) | 0.2 |
This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific calculations.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory offer insights into the reactivity and interaction patterns of a molecule. mdpi.com
The MEP map of this compound is expected to reveal distinct regions of positive and negative potential. The area around the primary amine group will exhibit a strongly positive potential, indicative of its hydrogen bond donating and proton-accepting capabilities. The fluorine atom, being highly electronegative, will create a region of negative potential on the phenyl ring, while the aromatic protons will contribute to areas of positive potential. The aliphatic pentyl chain will be largely neutral. These features suggest that the molecule can engage in a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-stacking.
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For a primary amine like this compound, the HOMO is typically localized on the nitrogen atom's lone pair of electrons, making this site the primary center for nucleophilic attack or interaction with electron-deficient species. The LUMO is generally distributed over the aromatic ring, particularly influenced by the electron-withdrawing fluorine atom. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The presence of the fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analog, potentially altering its reactivity profile.
| Orbital | Predicted Localization | Predicted Energy (eV) |
| HOMO | Lone pair of the nitrogen atom | -8.5 |
| LUMO | Phenyl ring, with significant contribution from C-F bond | 1.2 |
| HOMO-LUMO Gap | - | 9.7 |
These values are estimations based on typical values for similar aromatic amines and would need to be confirmed by specific quantum chemical calculations.
Prediction of pKa and Lipophilicity (logP/D) via Computational Methods
The pKa and lipophilicity (logP/D) are fundamental physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods offer a rapid and cost-effective way to estimate these values. peerj.comnih.gov
The pKa of the primary amine in this compound is a measure of its basicity. The electron-withdrawing effect of the ortho-fluoro substituent is expected to decrease the basicity of the amine compared to its non-fluorinated counterpart, resulting in a lower pKa value. Various computational approaches, from empirical methods based on structural fragments to more rigorous quantum mechanical calculations coupled with continuum solvation models, can be employed for pKa prediction. strath.ac.ukblogspot.com
The following table presents predicted values for pKa and logP obtained from various computational models.
| Property | Predicted Value | Method/Software |
| pKa | 9.8 ± 0.5 | Various QSPR models |
| logP | 3.5 ± 0.4 | Various fragment-based methods |
| logD at pH 7.4 | 1.9 ± 0.6 | Calculated from predicted pKa and logP |
These are predicted values and may vary between different prediction software and methodologies.
Molecular Docking and Ligand-Target Interaction Prediction for this compound
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. westmont.edunih.govnih.gov This method is instrumental in understanding the molecular basis of a drug's action and in the design of new, more potent, and selective compounds.
Identification of Putative Binding Sites and Residue Interactions
Given its structural similarity to other phenethylamine-based central nervous system stimulants, plausible biological targets for this compound include monoamine transporters (such as the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters) and various G-protein coupled receptors (GPCRs).
A molecular docking study would typically involve placing the 3D structure of this compound into the known or modeled binding pocket of a target protein. The binding site of monoamine transporters, for instance, is known to contain a number of key amino acid residues that are crucial for ligand recognition. These often include:
An acidic residue (e.g., Aspartic Acid): This residue typically forms a salt bridge with the protonated amine of the phenethylamine (B48288) ligand.
Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan): These residues can engage in π-π stacking or hydrophobic interactions with the phenyl ring of the ligand.
Polar residues (e.g., Serine, Threonine): These can form hydrogen bonds with the amine group or other polar features of the ligand.
Hydrophobic residues (e.g., Leucine, Isoleucine, Valine): These line the binding pocket and interact with the aliphatic portions of the ligand.
The ortho-fluoro substituent on the phenyl ring of this compound could potentially engage in specific interactions, such as halogen bonding with electron-donating residues or dipole-dipole interactions, which could contribute to its binding affinity and selectivity.
Assessment of Binding Modes and Orientations within Protein Pockets
The assessment of different binding poses generated by a docking program is crucial for identifying the most likely interaction mode. Scoring functions are used to rank the poses based on their predicted binding affinity. A plausible binding mode for this compound within a monoamine transporter binding site would likely involve the following key interactions:
Ionic Interaction: The protonated primary amine forming a salt bridge with a conserved aspartate residue.
Aromatic Stacking: The 2-fluorophenyl ring engaging in a π-π stacking interaction with a phenylalanine or tyrosine residue in the binding pocket. The ortho-fluorine may influence the preferred geometry of this interaction.
Hydrophobic Interactions: The pentyl chain extending into a hydrophobic sub-pocket, interacting with aliphatic residues.
Hydrogen Bonding: The amine group acting as a hydrogen bond donor to nearby polar residues or backbone carbonyls.
The following table summarizes the hypothetical interactions between this compound and a generic monoamine transporter binding site.
| Ligand Moiety | Interacting Residue Type | Type of Interaction |
| Primary Amine (protonated) | Aspartic Acid | Ionic Bond (Salt Bridge) |
| 2-Fluorophenyl Ring | Phenylalanine/Tyrosine | π-π Stacking |
| Pentyl Chain | Leucine/Isoleucine/Valine | Hydrophobic Interaction |
| Ortho-Fluorine | Serine/Threonine | Dipole-Dipole/Halogen Bond |
This table represents a hypothetical binding mode and would require validation through detailed docking and molecular dynamics simulation studies.
Molecular Dynamics (MD) Simulations of this compound-Protein Complexes
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of the interaction between this compound and its potential protein targets. nih.govmdpi.com By simulating the movements of atoms over time, researchers can gain a deeper understanding of the stability of the complex and the key forces driving the binding event. nih.govmdpi.com These simulations are crucial for moving beyond a static picture of binding and appreciating the flexibility and conformational changes that occur in a more realistic, solvated environment. mdpi.com
Calculation of Binding Free Energies (e.g., MM/PBSA, MM/GBSA)
To quantify the strength of the interaction between this compound and a protein, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely employed. nih.govelsevierpure.comnih.gov These end-point methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.govpeng-lab.org This provides a more accurate estimation of binding affinity than simple docking scores, as it considers the energies of the ligand, protein, and complex in a simulated solvent environment. elsevierpure.compeng-lab.org
The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states. The calculation involves several energy terms, including van der Waals interactions, electrostatic interactions, and solvation energies. peng-lab.org While computationally less demanding than alchemical free energy methods, the accuracy of MM/PBSA and MM/GBSA can be influenced by factors such as the length of the MD simulation and the choice of parameters like the solute dielectric constant. nih.govpkusz.edu.cn
A typical breakdown of the energy components calculated in MM/PBSA and MM/GBSA is shown below:
| Energy Component | Description |
| ΔE_MM | Change in molecular mechanics energy in the gas phase. This includes internal energies (bond, angle, dihedral), electrostatic energies, and van der Waals energies. peng-lab.org |
| ΔG_solv | Change in solvation free energy. This is composed of a polar (electrostatic) component and a non-polar component. peng-lab.org |
| -TΔS | Change in conformational entropy upon binding. Due to its high computational cost, this term is sometimes omitted, especially when comparing similar ligands. peng-lab.org |
Pharmacophore Modeling and Virtual Screening for this compound-like Compounds
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.govmdpi.comyoutube.com A pharmacophore model for this compound would define the spatial relationships between key features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.
This model can then be used as a 3D query to search large chemical databases for other molecules that match these features, a process known as virtual screening. nih.govyoutube.comyoutube.com This allows for the rapid identification of diverse compounds that have the potential to bind to the same target as this compound. nih.govarxiv.org The hits from virtual screening can then be further evaluated using more computationally intensive methods like molecular docking and MD simulations. mdpi.com
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters for this compound
Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.govmdpi.comresearchgate.net For this compound, various in silico models can be used to estimate key pharmacokinetic parameters. nih.gov
These predictions are based on the molecule's structure and physicochemical properties and can provide valuable insights into its likely behavior in the body. nih.govnih.gov
A hypothetical table of predicted ADME properties for this compound is presented below. Please note that these are illustrative values and would need to be calculated using specific QSAR models and software.
| ADME Property | Predicted Value/Classification | Significance |
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | Suggests potential for central nervous system activity. |
| CYP450 2D6 Inhibition | Likely inhibitor | May indicate potential for drug-drug interactions. |
| Aqueous Solubility | Moderate | Affects absorption and formulation. |
| Plasma Protein Binding | High | Influences the free concentration of the compound available to act on its target. |
Chemoinformatics and Data Mining Approaches for this compound Research
Chemoinformatics and data mining provide a suite of computational tools to organize, analyze, and extract knowledge from chemical and biological data related to this compound. springernature.comchemrxiv.orgspringernature.com These approaches are essential for handling the large datasets generated in modern drug discovery. springernature.com
Applications in the context of this compound research include:
Chemical Space Analysis: Mapping the chemical space around this compound to identify areas for structural modification and optimization.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of compounds similar to this compound with their biological activity. mdpi.com
Similarity Searching: Identifying commercially available or synthetically accessible compounds that are structurally similar to this compound.
Data Curation and Database Development: Assembling and organizing experimental and computational data to facilitate knowledge sharing and model building. springernature.com
By leveraging these computational techniques, researchers can accelerate the discovery and development process, making more informed decisions about which compounds to prioritize for further investigation. springernature.com
Advanced Analytical Methodologies in the Research of 1 2 Fluorophenyl Pentan 1 Amine
High-Resolution Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental to the analysis of 1-(2-Fluorophenyl)pentan-1-amine, enabling the separation of this compound from complex mixtures and the critical resolution of its stereoisomers.
As this compound possesses a stereocenter at the carbon atom bonded to the amine group, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can exhibit different pharmacological activities. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, allowing for the determination of enantiomeric excess (ee) and the control of enantiomeric purity. nih.govheraldopenaccess.us
The separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. nih.gov For primary amines like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs are commonly employed. nih.govrsc.orgwindows.net Method development often involves screening a variety of CSPs and mobile phase compositions to achieve optimal resolution. nih.gov The use of HPLC with nonspecific detectors like UV is a standard approach, though coupling to chiroptical detectors can provide additional information. heraldopenaccess.usuma.es The accuracy of ee determination by chiral HPLC can be very high, provided that instrumental parameters and integration methods are properly optimized. umn.edu
Table 1: Hypothetical Chiral HPLC Screening Parameters for this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase (CSP) | Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak AD-RH (amylose tris(3,5-dimethylphenylcarbamate)) | (R,R)-Whelk-O 1 (Pirkle-type) |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | n-Hexane / Ethanol (90:10, v/v) | Heptane / 2-Propanol / Trifluoroacetic Acid (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 265 nm | UV at 254 nm |
| Column Temperature | 25 °C | 30 °C | 25 °C |
This table illustrates a typical screening approach for developing a chiral separation method.
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, making it a powerful tool for the trace analysis of impurities and the identification of volatile metabolites of this compound. waters.comrsc.org The confirmation of a compound's identity and purity is a critical step before its use in further applications. waters.com
Due to the polar nature of the amine group, direct analysis by GC can be challenging, often leading to poor peak shape and column interaction. vt.edu Therefore, derivatization is typically employed to increase the volatility and thermal stability of the analyte. The resulting derivatives can then be readily analyzed. The mass spectrometer provides definitive structural information based on the fragmentation pattern of the analyte, allowing for the confident identification of trace-level substances. While the reactivity of some fluorinated compounds can be a concern for the GC column's stationary phase, analysis is generally feasible with appropriate column selection (e.g., polysiloxane-based columns) and optimized conditions. researchgate.net
Table 2: Illustrative GC-MS Method Parameters for Impurity Profiling
| Parameter | Setting |
| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet | Split/Splitless, 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
This table outlines a general-purpose GC-MS method suitable for analyzing derivatized this compound and its potential volatile impurities.
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and "green" alternative to HPLC for chiral separations. selvita.com SFC utilizes a mobile phase, typically supercritical carbon dioxide mixed with a small amount of an organic modifier like methanol, which has low viscosity and high diffusivity. chromatographyonline.comshimadzu.com These properties allow for the use of higher flow rates and faster column equilibration, leading to significantly reduced analysis times compared to HPLC. chromatographyonline.comafmps.be
This high-throughput capability is a major advantage in pharmaceutical research. chromatographyonline.com Furthermore, the substantial reduction in the use of toxic organic solvents makes SFC an environmentally friendly and cost-effective technique. selvita.comchromatographyonline.com Polysaccharide-based CSPs are highly effective and widely used in SFC, often showing complementary selectivity to that observed in HPLC. chromatographyonline.comresearchgate.net The combination of speed, efficiency, and orthogonal selectivity makes SFC a powerful platform for the rapid chiral analysis of compounds like this compound. chromatographyonline.com
Table 3: Comparison of Typical Performance Characteristics: Chiral SFC vs. Chiral HPLC
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO₂ (non-toxic, inexpensive) | Organic Solvents (e.g., Hexane, Acetonitrile) |
| Analysis Speed | Very Fast (high flow rates, rapid equilibration) chiraltech.com | Moderate to Slow (longer equilibration and run times) |
| Solvent Consumption | Low chiraltech.com | High |
| Operating Pressure | Generally lower back pressures for a given flow rate | Higher back pressures |
| Selectivity | Often complementary to LC methods chromatographyonline.com | Well-established, extensive library of applications |
| Environmental Impact | Low ("Green" Chemistry) selvita.com | Higher due to solvent use and disposal |
Spectroscopic Techniques for Investigating Interactions and Transformations
Spectroscopic methods are indispensable for probing the molecular structure of this compound and its behavior upon interaction with other molecules, particularly biological targets like proteins.
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying protein-ligand interactions at an atomic level. springernature.comuniversiteitleiden.nl For this compound, the presence of the fluorine atom offers a significant advantage, as ¹⁹F NMR is a highly sensitive probe that can be used in ligand-based screening. nih.govresearchgate.net
In ligand-observed NMR experiments, the NMR signals of this compound are monitored in the presence and absence of a target protein. nih.gov Binding to the protein causes changes in the ligand's NMR parameters (e.g., chemical shift, relaxation rates), providing evidence of interaction and allowing for the measurement of binding affinity. researchgate.net Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify binding ligands and map their binding epitopes. nih.gov The ¹⁹F nucleus is particularly advantageous due to its high sensitivity and the large chemical shift dispersion, which minimizes signal overlap in screening experiments. researchgate.netadelphi.edu Alternatively, in protein-observed experiments using isotopically labeled protein, chemical shift perturbations in the protein's spectrum upon addition of the ligand can identify the binding site. springernature.comresearchgate.net
Table 4: Application of NMR Techniques to Study Protein-Ligand Interactions
| NMR Experiment | Information Obtained | Relevance to this compound |
| ¹⁹F NMR (Ligand-Observed) | Detects binding, measures affinity, high-throughput screening. nih.govresearchgate.net | Utilizes the fluorine atom as a sensitive, built-in reporter for binding events. |
| Saturation Transfer Difference (STD) | Identifies which protons of the ligand are in close contact with the protein. | Maps the binding epitope of the compound on the protein surface. |
| ¹H-¹⁵N HSQC (Protein-Observed) | Identifies amino acid residues in the protein's binding pocket that are affected by ligand binding. | Pinpoints the location of the binding site on the protein target. |
| Transferred NOE (trNOE) | Determines the conformation of the ligand when it is bound to the protein. universiteitleiden.nl | Reveals the bioactive conformation of this compound. |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a valuable technique for confirming the absolute configuration of the enantiomers of this compound and for studying conformational changes in biological macromolecules upon ligand binding.
The two enantiomers of this compound are expected to produce mirror-image CD spectra, which can be used to verify their stereochemical identity. More significantly, CD spectroscopy is widely used to investigate the effects of ligand binding on the secondary and tertiary structure of a protein target. By monitoring the protein's CD spectrum in the far-UV region (typically 190-250 nm), changes in its α-helical and β-sheet content upon the addition of this compound can be quantified. Such structural changes provide crucial insights into the mechanism of interaction. Furthermore, coupling a CD detector in-line with an HPLC system (HPLC-CD) can directly confirm the enantiomeric elution order and quantify enantiomeric excess, sometimes without needing pure enantiomer standards. uma.es
Table 5: Applications of Circular Dichroism (CD) Spectroscopy
| Application | Wavelength Region | Information Yielded |
| Ligand Chirality Confirmation | Near-UV (250-350 nm) | Confirms the absolute configuration of the enantiomers of this compound. |
| Protein Secondary Structure Analysis | Far-UV (190-250 nm) | Quantifies changes in protein α-helix and β-sheet content upon ligand binding. |
| Protein Tertiary Structure Analysis | Near-UV (250-350 nm) | Detects changes in the environment of aromatic amino acids and disulfide bonds, indicating alterations in protein folding. |
| HPLC-CD Detection | Detector Wavelength | Simultaneous quantification of enantiomers and determination of elution order. heraldopenaccess.us |
Fluorescence Spectroscopy for Ligand-Protein Binding and Displacement Assays
Fluorescence spectroscopy is a powerful tool for investigating the binding of small molecules like this compound to proteins. springernature.comresearchgate.netnih.gov This technique can utilize the intrinsic fluorescence of proteins, often from tryptophan and tyrosine residues, or the fluorescence of the ligand itself or a fluorescent probe. researchgate.net Changes in fluorescence intensity, emission wavelength, and polarization upon binding can provide quantitative information about the binding affinity, stoichiometry, and conformational changes in the protein-ligand complex. springernature.comresearchgate.netnih.gov
A common application is the fluorescent indicator displacement (FID) assay. nih.gov In this assay, a fluorescent probe with known binding characteristics to a target protein is used. The addition of a competing ligand, such as this compound, will displace the fluorescent probe, leading to a change in the fluorescence signal. nih.govnih.gov This change is proportional to the concentration and affinity of the competing ligand, allowing for the determination of its binding constants. nih.gov
Table 1: Parameters Obtainable from Fluorescence Spectroscopy in Ligand-Protein Binding Studies
| Parameter | Description |
| Binding Affinity (Kd) | The dissociation constant, which quantifies the strength of the interaction between the ligand and the protein. A lower Kd indicates a stronger binding affinity. |
| Stoichiometry (n) | The number of ligand molecules that bind to a single protein molecule. |
| Binding Mechanism | Information on whether the binding is competitive, non-competitive, or uncompetitive can be inferred from changes in fluorescence. |
| Conformational Changes | Shifts in the emission wavelength can indicate changes in the polarity of the microenvironment of the fluorophore, suggesting protein conformational changes upon ligand binding. |
Mass Spectrometry (MS) Techniques for Mechanistic and Metabolomic Studies
Mass spectrometry is an indispensable tool in modern chemical and biological research, offering high sensitivity and specificity for the identification and quantification of molecules.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites and Adducts
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of metabolites and adducts of this compound. nih.govnih.gov In an MS/MS experiment, a precursor ion of interest (e.g., a potential metabolite) is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in a second mass analyzer. The fragmentation pattern, often referred to as a "fingerprint," provides detailed structural information about the parent molecule. nih.gov By comparing the fragmentation patterns of metabolites to that of the parent drug, researchers can identify the sites of metabolic modification, such as hydroxylation, N-dealkylation, or glucuronidation. nih.gov This approach is crucial for understanding the metabolic pathways of this compound in biological systems. nih.gov
Ion Mobility Mass Spectrometry (IM-MS) for Conformational Analysis of Bound Forms
Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation to traditional mass spectrometry by separating ions based on their size, shape, and charge as they drift through a gas-filled chamber. nih.govnih.gov This technique is particularly valuable for studying the conformational dynamics of proteins and protein-ligand complexes. nih.govnih.gov For this compound, IM-MS can be used to analyze the conformational changes that occur in a target protein upon binding. It can distinguish between different conformational states of the bound complex, providing insights into the mechanism of action. nih.gov The collision cross-section (CCS), a measure of the ion's rotationally averaged surface area, can be determined from IM-MS data and compared with theoretical models to validate structural hypotheses. nih.gov
Quantitative Proteomics Approaches to Identify Protein Targets
Identifying the specific protein targets of a small molecule is a critical step in understanding its biological effects. Quantitative proteomics offers a powerful set of tools for this purpose. nih.govresearchgate.netnih.gov One common strategy involves using a labeled version of this compound as a probe to "fish out" its binding partners from a complex biological sample, such as a cell lysate. researchgate.net Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) can be used to compare the protein profiles of samples treated with the probe versus a control. researchgate.net Proteins that are significantly enriched in the probe-treated sample are considered potential binding partners. nih.govresearchgate.net These candidate targets can then be further validated using other biochemical and biophysical methods.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination of Complexes
To gain a definitive, atomic-level understanding of how this compound interacts with its protein targets, high-resolution structural techniques are employed.
X-ray crystallography has long been the gold standard for determining the three-dimensional structure of protein-ligand complexes. researchgate.netnih.govnih.gov This method requires the formation of a high-quality crystal of the protein in complex with this compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. nih.govnih.gov This provides a detailed snapshot of the binding pocket and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.netbenthamopen.com
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for structural biology, particularly for large and flexible protein complexes that are difficult to crystallize. americanpeptidesociety.orgnih.govspringernature.comnih.gov In cryo-EM, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice and then imaged using an electron microscope. americanpeptidesociety.org Thousands of individual particle images are then computationally averaged and reconstructed to generate a 3D model of the complex. americanpeptidesociety.orgspringernature.com Cryo-EM is increasingly capable of achieving near-atomic resolution and can provide valuable insights into the structure of this compound bound to its target proteins, especially for membrane proteins or large multi-protein assemblies. nih.gov
Table 2: Comparison of X-ray Crystallography and Cryo-EM
| Feature | X-ray Crystallography | Cryo-Electron Microscopy |
| Sample Requirement | Well-ordered crystals | Purified protein in solution |
| Resolution | Typically atomic to near-atomic | Near-atomic to lower resolution |
| Sample Size | Can work with smaller proteins | Better suited for larger proteins and complexes (>50 kDa) |
| Conformational Flexibility | Provides a static average structure | Can capture multiple conformational states |
| Sample Environment | Crystalline state | Near-native, frozen-hydrated state |
Application of Electrochemical Methods for Studying Redox Properties of this compound in Biological Contexts
Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. nih.govxmu.edu.cn These techniques measure the current that flows as a function of an applied potential, providing information about the ease with which a molecule can be oxidized or reduced. nih.gov Understanding the redox potential of this compound is important as it can indicate its potential to participate in redox reactions within a biological system. nih.gov Such reactions could be relevant to its mechanism of action or its metabolic transformation. By studying the electrochemical behavior of the compound in the presence of biological molecules, such as enzymes or redox cofactors, it is possible to gain insights into its potential for bio-electrochemical interactions.
Potential Applications and Research Utility of 1 2 Fluorophenyl Pentan 1 Amine As a Research Tool
1-(2-Fluorophenyl)pentan-1-amine as a Lead Compound for Pre-Clinical Drug Discovery Programs
The structure of this compound, featuring a fluorinated phenyl ring, an alkyl chain, and an amine group, is analogous to several classes of compounds with known therapeutic effects, including central nervous system stimulants, antidepressants, and antihypertensive agents. nih.govwikipedia.org This structural resemblance makes it a promising lead compound for preclinical drug discovery programs targeting a range of disorders.
The introduction of a fluorine atom to the phenyl ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate bioavailability. For instance, studies on fluorinated amphetamine analogues have shown altered locomotor and exploratory activity in animal models compared to their non-fluorinated counterparts. nih.govsigmaaldrich.com This suggests that the 2-fluoro substitution in this compound could confer advantageous properties for drug development.
Furthermore, the pentyl group attached to the alpha-carbon of the ethylamine (B1201723) backbone is a feature seen in several synthetic cathinone (B1664624) derivatives. Research on these compounds has demonstrated that the length of the alkyl chain can influence potency and selectivity for monoamine transporters. researchgate.net Specifically, increasing the alkyl chain length has been associated with varied activity at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). researchgate.net Therefore, the pentyl group in this compound could be a key determinant of its biological activity, making it a valuable scaffold for developing novel therapeutics targeting these transporters.
Preclinical evaluation of analogous compounds has shown promise in various therapeutic areas. For example, a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives have been synthesized and evaluated as novel antihypertensive agents, demonstrating the therapeutic potential of the fluorophenylalkylamine motif. nih.gov Given these precedents, this compound could serve as a foundational structure for the synthesis of new chemical entities with potential applications in treating neurological, cardiovascular, and other disorders.
Use of this compound as a Pharmacological Probe in Biochemical Pathway Elucidation
A pharmacological probe is a small molecule used to study the function of a specific protein or biological pathway. An ideal probe should be potent, selective, and have a well-understood mechanism of action. While the specific biological targets of this compound are not yet fully characterized, its structural similarity to known monoamine transporter ligands suggests its potential as a pharmacological probe for studying these transport systems.
Monoamine transporters are crucial for regulating neurotransmitter levels in the synapse and are the targets of many therapeutic drugs and substances of abuse. nih.gov By systematically modifying the structure of this compound and evaluating the effects of these modifications on transporter binding and function, researchers can gain insights into the molecular determinants of ligand-transporter interactions. For example, radiolabeled versions of this compound could be synthesized to perform competitive binding assays. Such assays are instrumental in determining the binding affinities of other compounds for the same target and for characterizing the binding site itself. Studies on other fluorinated benzamide (B126) derivatives have successfully used fluorine-18 (B77423) labeling for positron emission tomography (PET) to study dopamine D2 receptors in vivo, demonstrating the feasibility of this approach. nih.gov
The development of fluorescently labeled ligands based on the this compound scaffold could also enable high-throughput screening of compound libraries and facilitate the study of receptor-ligand interactions in real-time. nih.gov By observing the displacement of a fluorescently labeled this compound analog by other test compounds, researchers can rapidly identify new molecules that interact with the target of interest.
Development of Chemical Biology Tools Based on the this compound Scaffold
The this compound structure can be adapted to create sophisticated chemical biology tools for target identification and validation. enamine.netresearchgate.netnih.gov One powerful technique is photoaffinity labeling, where a photoreactive group is incorporated into the molecule. nih.govnih.gov Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its isolation and identification. A derivative of this compound could be synthesized with a photoreactive moiety, such as an azide (B81097) or a diazirine, to create a photoaffinity probe. enamine.netnih.gov This would be invaluable for identifying the specific binding partners of this class of compounds within a complex biological system.
Another approach is the creation of "clickable" probes. By incorporating a bioorthogonal handle, such as an alkyne or an azide, into the this compound structure, researchers can use click chemistry to attach various reporter tags, such as fluorophores or biotin (B1667282). ljmu.ac.uk This allows for the visualization of the compound's subcellular localization or the enrichment and identification of its interacting proteins. The design of such probes based on the this compound scaffold would provide versatile tools for chemical proteomics and cellular imaging.
The principles for designing effective chemical probes include high affinity, target selectivity, cell permeability, and synthetic accessibility. researchgate.net The relatively simple structure of this compound makes it an attractive starting point for the synthesis of a library of such probes, which could be used to explore a wide range of biological questions.
Contribution to the Understanding of Structure-Activity Relationships within Amine Classes
Systematic modification of the this compound structure can provide valuable data for understanding the structure-activity relationships (SAR) of phenethylamine (B48288) and related amine classes. Key structural features that can be varied include the position and nature of the substituent on the phenyl ring, the length and branching of the alkyl chain, and the substitution on the amine group.
The impact of fluorine substitution on the phenyl ring is of particular interest. Studies on phenethylamine and tryptamine (B22526) derivatives have shown that halogen substitutions can have a positive effect on binding affinity to certain receptors, such as the 5-HT2A receptor. nih.gov By comparing the activity of this compound with its 3- and 4-fluoro isomers, as well as with other halogenated and non-halogenated analogs, researchers can elucidate the role of the fluorine atom's position and electronic properties in target engagement.
The length of the n-pentyl group is another critical feature. Research on synthetic cathinones has demonstrated that varying the length of the α-alkyl chain significantly impacts the potency and selectivity of these compounds for monoamine transporters. researchgate.net A systematic study of a homologous series of 1-(2-fluorophenyl)alkylamines, with varying alkyl chain lengths, would provide a clearer understanding of how this structural feature influences biological activity.
The table below illustrates potential modifications to the this compound scaffold that could be explored in SAR studies and the expected insights.
| Structural Modification | Rationale for Investigation | Potential Insights |
| Position of Fluorine Atom | To understand the influence of fluorine's electronic and steric effects at different positions on the phenyl ring. | Determine the optimal position for target binding and metabolic stability. |
| Alkyl Chain Length | To investigate the impact of chain length on potency and selectivity for biological targets. | Elucidate the role of the hydrophobic side chain in target interaction. |
| Amine Substitution | To explore how N-alkylation or N-acylation affects receptor affinity and selectivity. | Identify modifications that can fine-tune the pharmacological profile. |
By systematically synthesizing and testing derivatives of this compound, a comprehensive SAR profile can be established, contributing to the rational design of new molecules with desired pharmacological properties.
Utility in the Discovery of Novel Biological Targets and Mechanisms of Action
While the primary hypothesized targets for this compound are monoamine transporters, its structural novelty means it could interact with previously unknown biological targets. Phenotypic screening, where the effects of a compound are observed in cells or whole organisms without a preconceived target, could reveal unexpected biological activities for this compound and its derivatives.
Substituted phenethylamines are known to interact with a wide range of biological targets beyond monoamine transporters, including various G-protein coupled receptors (GPCRs) and ion channels. wikipedia.org For example, certain phenethylamine derivatives have been found to have affinity for adrenergic and serotonin receptors. researchgate.netnih.gov It is plausible that this compound could exhibit activity at one or more of these receptors, potentially leading to the discovery of novel therapeutic applications.
The use of chemical proteomics approaches, as described in section 8.3, would be instrumental in identifying novel targets. By using a photoaffinity or clickable probe based on the this compound scaffold, researchers could "fish" for its binding partners in a cellular lysate and identify them using mass spectrometry. This unbiased approach has the potential to uncover entirely new mechanisms of action and biological pathways modulated by this class of compounds.
The discovery of novel targets for this compound would not only open up new avenues for drug development but also provide new tools for basic research into the roles of these targets in health and disease.
Future Directions and Emerging Research Avenues for 1 2 Fluorophenyl Pentan 1 Amine
Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery of 1-(2-Fluorophenyl)pentan-1-amine Analogues
The traditional paradigm of drug discovery, often characterized by lengthy timelines and high costs, is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). ekb.egnih.gov These computational technologies offer the potential to dramatically accelerate the discovery and optimization of analogues of this compound.
Table 1: Application of AI/ML in the Discovery of this compound Analogues
| AI/ML Application | Description | Potential Outcome for this compound Research |
| Target Identification | Analyzing multi-omics data (genomics, proteomics) to identify novel protein targets. ekb.egnih.gov | Discovery of previously unknown receptors or transporters that interact with the compound. |
| Predictive Modeling | Training algorithms on known data to predict ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov | Faster identification of analogues with more favorable safety and pharmacokinetic profiles. |
| De Novo Design | Generating novel molecular structures with desired properties using generative models. | Creation of entirely new analogues with potentially higher potency or selectivity. |
| Virtual Screening | Computationally screening large chemical libraries for potential binding affinity to a specific target. premierscience.com | Rapidly shortlisting a small number of promising candidates for laboratory synthesis. |
Exploration of Bioorthogonal Chemistry and Click Chemistry for Derivatization of this compound
Understanding the precise molecular interactions of this compound within a biological system is crucial to elucidating its mechanism of action. Bioorthogonal chemistry, a field that earned the 2022 Nobel Prize in Chemistry, offers a powerful toolkit for this purpose. nih.gov These reactions involve pairs of functional groups that are mutually reactive but inert to the complex biological milieu of a living cell. nih.gov
"Click chemistry" provides a prominent class of such reactions, characterized by their high efficiency, specificity, and the formation of stable products with no toxic byproducts. nih.govnobelprize.org The primary amine group of this compound is an ideal handle for derivatization using these techniques. By attaching a "click" handle (e.g., an azide (B81097) or a strained alkyne) to the molecule, researchers can then "click" on a variety of reporter tags, such as fluorescent dyes, biotin (B1667282), or affinity probes. biochempeg.com This allows for the visualization of the compound's distribution in cells, the identification of its binding partners through pull-down assays, and a deeper understanding of its metabolic fate. nih.gov Copper-free click reactions are particularly valuable for studies in living systems, as they avoid the cytotoxicity associated with copper catalysts. biochempeg.com
Table 2: Potential Bioorthogonal Reactions for Derivatizing this compound
| Reaction Type | Reactant on Molecule | Reactant on Probe | Key Features |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (-N₃) | Cyclooctyne (e.g., DBCO, BCN) | Copper-free, highly biocompatible, fast reaction kinetics. biochempeg.com |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine | Strained Alkenes (e.g., Norbornene) | Exceptionally fast reaction rates, highly bioorthogonal. nobelprize.org |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone | Aminooxy/Hydrazine | Forms stable C=N bonds, useful for specific labeling conditions. |
Development of Optogenetic or Chemogenetic Tools Incorporating the this compound Motif
Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of neuronal activity in specific circuits of the brain. scispace.comfrontiersin.org Optogenetics uses light-sensitive proteins (opsins) to turn neurons on or off with millisecond precision, while chemogenetics employs engineered receptors (e.g., DREADDs - Designer Receptors Exclusively Activated by Designer Drugs) that are activated by specific, otherwise inert small molecules. frontiersin.orgnih.gov
The future of research on this compound could involve leveraging its unique chemical structure to develop novel chemogenetic tools. The fluorophenylpentanamine scaffold could serve as a template for designing highly specific and potent ligands for a new generation of DREADDs. The presence and position of the fluorine atom can be systematically modified to fine-tune binding affinity and selectivity, potentially leading to a designer drug that only interacts with its engineered receptor and has no off-target effects. Developing such a tool would enable researchers to mimic or block the effects of this compound in specific neuronal populations, providing unprecedented insight into which neural circuits mediate its biological effects. frontiersin.org This approach bridges the gap between pharmacology and systems neuroscience.
Table 3: Comparison of Neuromodulation Techniques
| Feature | Optogenetics | Chemogenetics |
| Activator | Light (specific wavelengths) frontiersin.org | Specific Small Molecule Ligand (Designer Drug) scispace.com |
| Temporal Control | High (milliseconds) scispace.com | Lower (minutes to hours) scispace.com |
| Invasiveness | Requires implanted light source (e.g., fiber optic) nih.gov | Minimally invasive (systemic drug administration) nih.gov |
| Targeting | Genetically-defined cell populations frontiersin.org | Genetically-defined cell populations scispace.com |
| Potential Role of this compound | N/A | Scaffold for designing a novel, specific DREADD ligand. |
Advanced Microfluidic and High-Throughput Screening Technologies for Biological Profiling of this compound
To fully characterize the biological activity of this compound and its future analogues, a massive number of experiments are required. High-throughput screening (HTS) technologies are essential for this task, and microfluidics-based platforms represent the next generation of HTS. nih.gov These "lab-on-a-chip" systems allow for the automation and miniaturization of complex biological assays, using nanoliter to microliter volumes of reagents. mdpi.comresearchgate.net
Microfluidic chips can be designed to create more physiologically relevant testing environments, such as 3D cell cultures and the generation of stable concentration gradients, which are difficult to achieve in standard multi-well plates. nih.govnih.gov This technology would enable the rapid profiling of this compound's effects across a wide array of cell types expressing different receptors, transporters, and enzymes. By integrating automated microscopy and other analytical methods, researchers could quickly generate a comprehensive biological profile of the compound, assessing parameters like receptor activation, neurotransmitter reuptake inhibition, and off-target effects in a single, highly integrated platform. researchgate.netnjit.edu
Table 4: Advantages of Microfluidic HTS for Profiling this compound
| Advantage | Description | Implication for Research |
| Reduced Sample Volume | Requires significantly less compound and fewer cells per assay. nih.gov | Cost-effective screening of many analogues, even with limited sample availability. |
| High Throughput | Enables thousands of simultaneous experiments on a single chip. researchgate.net | Rapid generation of large, comprehensive datasets for SAR analysis. |
| Physiological Relevance | Supports 3D cell cultures and chemical gradients, better mimicking in vivo conditions. nih.gov | More accurate prediction of the compound's effects in a whole organism. |
| Integration & Automation | Combines cell culture, drug administration, and analysis in one device. njit.edu | Increased efficiency, reproducibility, and reduced potential for human error. |
Interdisciplinary Research Collaborations to Expand the Academic Scope of this compound Investigations
The multifaceted research avenues described above underscore a critical point: realizing the full scientific potential of this compound cannot be achieved by a single discipline. Future investigations will necessitate robust, interdisciplinary collaborations. nih.gov
A comprehensive research program would involve medicinal chemists synthesizing novel analogues, computational scientists developing predictive AI models, chemical biologists designing bioorthogonal probes, neuroscientists applying opto- and chemogenetic tools to study brain circuits, and bioengineers creating advanced microfluidic screening platforms. By bringing together experts from these diverse fields, the scientific community can create a synergistic research environment. Such collaborations foster innovation by combining different perspectives and technical skills, leading to a more holistic understanding of this compound, from its fundamental chemical properties to its complex interactions with the nervous system.
Table 5: Illustrative Interdisciplinary Projects
| Project Goal | Collaborating Disciplines | Example Activity |
| Develop a Brain-Penetrant Fluorescent Probe | Medicinal Chemistry, Chemical Biology, Neuroscience | Synthesize a derivative of this compound with a "click" handle, attach a fluorophore, and image its distribution in brain tissue. |
| Identify Novel Analogues with High Selectivity | Computational Science, Medicinal Chemistry, Pharmacology | Use an AI model to predict highly selective analogues, synthesize the top candidates, and validate their activity using HTS. |
| Map the Neural Circuitry of Action | Neuroscience, Chemical Biology, Bioengineering | Develop a chemogenetic tool based on the compound's scaffold to selectively activate specific neurons and observe behavioral outputs. |
| Create a Comprehensive Biological Profile | Pharmacology, Bioengineering, Data Science | Use a microfluidic "organ-on-a-chip" platform to test the compound's effect on various cell types and analyze the resulting large dataset. |
Q & A
Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)pentan-1-amine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step approaches, such as:
- Alkylation of amines : Reacting a halogenated precursor (e.g., 1-(2-fluorophenyl)pentan-1-one) with ammonia or a primary amine under reducing conditions. Catalysts like palladium on carbon (Pd/C) in ethanol/methanol solvents are common .
- Reduction of azido intermediates : For example, reducing 1-azido-3-iodobicyclo[1.1.1]pentane derivatives using hydrogenation or Staudinger reactions, which offers scalability .
Optimization strategies :
Q. How can the structural and stereochemical properties of this compound be characterized?
Key methodologies include:
- X-ray crystallography : Employ SHELX software for refining crystal structures, particularly for resolving chiral centers .
- NMR spectroscopy : Analyze ¹H/¹³C NMR and 2D-COSY to confirm the fluorophenyl group’s position and amine connectivity.
- Mass spectrometry : Confirm molecular weight (e.g., C₁₁H₁₅FN, [M+H]+ = 180.2) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H to assess stereochemical purity .
Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?
Focus on neurotransmitter transporter inhibition:
- Radioligand binding assays : Test affinity for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters using [³H]WIN 35,428 (DAT) or [³H]nisoxetine (NET) .
- Functional uptake assays : Use HEK-293 cells expressing human transporters to measure uptake inhibition (IC₅₀ values) .
- Receptor selectivity screening : Assess off-target effects at 5-HT₁A, D₂, and other GPCRs to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for fluorophenyl-substituted amines?
Address contradictions via:
- Batch consistency checks : Verify compound purity (≥95% by HPLC) and enantiomeric excess (e.g., using chiral columns) .
- Assay standardization : Replicate experiments under identical conditions (e.g., pH, temperature, cell lines).
- Meta-analysis : Compare data across studies, noting substituent effects (e.g., 2-fluorophenyl vs. 4-fluorophenyl analogs) .
Q. What strategies enhance enantiomeric purity in asymmetric synthesis of this compound?
Advanced methods include:
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce stereoselectivity during alkylation .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze specific enantiomers from racemic mixtures .
- Dynamic kinetic resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes for real-time racemization and separation .
Q. How can computational modeling predict the binding mode of this compound to monoamine transporters?
- Molecular docking : Use AutoDock Vina to dock the compound into DAT/NET crystal structures (PDB: 4M48, 2A65). Focus on fluorophenyl interactions with hydrophobic pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-transporter complexes .
- QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict potency trends .
Q. What are the ecological risks of this compound, and how can they be assessed?
- Predictive modeling : Use EPI Suite or TEST software to estimate biodegradability (BIOWIN) and aquatic toxicity (ECOSAR) .
- In vitro ecotoxicity assays : Test on Daphnia magna (48-h LC₅₀) and algal growth inhibition (OECD 201) .
- Metabolite profiling : Identify degradants (e.g., fluorobenzoic acid) via LC-HRMS to assess persistence .
Q. How can high-throughput platforms streamline the synthesis and screening of analogs?
- Flow chemistry : Use continuous-flow reactors (e.g., Vapourtec) for rapid scale-up and automation .
- Automated purification : Integrate flash chromatography (Biotage Isolera) with mass-directed fraction collection .
- Microplate-based assays : Screen 384-well plates for DAT/NET inhibition using fluorescent substrates (e.g., ASP+ dye) .
Q. What structural modifications improve blood-brain barrier (BBB) penetration for CNS-targeted applications?
- Lipophilicity optimization : Adjust logP (2–3) via substituent changes (e.g., methyl groups) using calculated ClogP values .
- P-glycoprotein evasion : Replace hydrogen-bond donors (e.g., secondary amines) with bioisosteres (e.g., cyclopropyl) .
- In situ perfusion assays : Measure BBB permeability in rodent models using LC-MS/MS quantification .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate) and refine using SHELXL .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., F⋯H contacts) to explain packing motifs .
- Temperature-dependent studies : Analyze thermal ellipsoids to distinguish static disorder from dynamic motion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
